Distinct Predicted Polypharmacology Profile vs. Class Standard Flurbiprofen
In silico prediction (PASS) assigns 3-([1,1'-Biphenyl]-2-yl)propanoic acid a high probability (Pa) for activity as a lipid metabolism regulator (0.999) and angiogenesis stimulant (0.995), which are not primary predicted activities for the well-known NSAID flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid). This suggests a distinct, potentially broader or alternative therapeutic profile compared to the COX-2 selective inhibitor [1].
| Evidence Dimension | Predicted Biological Activity Spectrum (Pa value) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (Pa=0.999), DNA synthesis inhibitor (0.991), Apoptosis agonist (0.979), Antineoplastic (0.961) |
| Comparator Or Baseline | Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid). Predicted primary activity: COX-2 selective inhibition. |
| Quantified Difference | Target compound exhibits high prediction scores for anticancer and metabolic regulation pathways not typically associated with the comparator's primary NSAID mechanism. |
| Conditions | In silico Prediction of Activity Spectra for Substances (PASS) algorithm. |
Why This Matters
This predicted polypharmacology differentiates the scaffold for early-stage drug discovery programs exploring non-NSAID or multi-target therapeutic hypotheses, justifying its selection over simpler, COX-focused biphenyl acids.
- [1] PMC9144361. (2022). Table 1: Predicted Biological Activity of Compound 1 [3-([1,1'-Biphenyl]-2-yl)propanoic acid]. Marine Drugs, 20(5), 292. View Source
